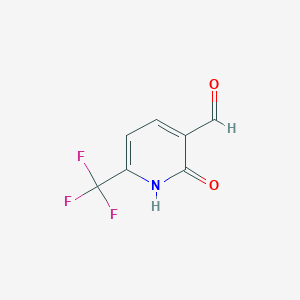

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

説明

特性

IUPAC Name |

2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-12)6(13)11-5/h1-3H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMFXPJFRMZVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178242 | |

| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-74-5 | |

| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Handling and Application of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

A Technical Whitepaper for Medicinal Chemistry & Drug Discovery

Chemical Identity & Tautomeric Dynamics

In the realm of fluorinated heterocycles, 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and metabolic modulators. However, its handling requires a sophisticated understanding of its structural fluidity.

The Tautomeric Reality

This molecule does not exist as a static "hydroxy-pyridine." It exists in a dynamic equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form. In the solid state and in polar solvents, the 2-pyridone tautomer predominates.

-

IUPAC Name: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde

-

Common Name: 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

-

CAS Number (Acid Precursor): 191595-63-8 (Refers to the corresponding nicotinic acid, often the stable commercial starting point).

-

Molecular Formula: C₇H₄F₃NO₂

-

Molecular Weight: 191.11 g/mol

Figure 1: The tautomeric shift dictates reactivity. Researchers must select reagents (e.g., Ag₂CO₃ vs. K₂CO₃) to target N- vs. O- functionalization.

Comprehensive Hazard Analysis (SDS)

Note: As a specialized intermediate, a specific REACH-validated SDS is often unavailable. The following profile is constructed via Read-Across Toxicology from the analogous 2-Hydroxy-6-(trifluoromethyl)nicotinic acid and general fluorinated pyridine aldehydes.

GHS Classification

| Hazard Class | Category | H-Code | Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3] |

Critical Safety Insight: The Fluorine Factor

While the H-codes suggest standard irritation, the trifluoromethyl group (CF₃) introduces specific risks:

-

Thermal Decomposition: Upon heating >200°C or in a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). HF is insidious; it penetrates skin to decalcify bone without immediate pain.

-

Lipophilicity: The CF₃ group significantly increases lipophilicity (LogP), enhancing skin absorption rates compared to non-fluorinated analogs.

Emergency Protocols (Self-Validating Systems)

-

Skin Contact: Do not just wash with water. Use Calcium Gluconate Gel (2.5%) if there is any suspicion of decomposition or HF generation.

-

Spill Management:

Stability & Storage: The Aldehyde Paradox

Aldehydes are inherently unstable toward oxidation, converting to the carboxylic acid (CAS 191595-63-8) upon exposure to air. The electron-withdrawing CF₃ group at position 6 deactivates the ring but makes the aldehyde carbonyl highly electrophilic, increasing susceptibility to hydration and hemiacetal formation.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen (Schlenk flask or Glovebox).

-

Container: Amber glass (light sensitive).

-

Quality Control (Self-Validation): Before use in critical steps (e.g., reductive amination), perform a 1H NMR check.

-

Aldehyde Peak: ~9.8–10.2 ppm (singlet).

-

Acid Impurity: Disappearance of aldehyde peak; appearance of broad -COOH peak >12 ppm.

-

Synthetic Utility & Experimental Workflow

This scaffold is a "privileged structure" in kinase inhibitor design. The 2-pyridone motif mimics the hydrogen-bonding pattern of nucleobases (donor-acceptor), while the CF₃ group occupies hydrophobic pockets (e.g., the gatekeeper region in kinases).

Protocol: Synthesis from Acid Precursor

Since the aldehyde is unstable, it is best generated in situ or immediately prior to use from 2-Hydroxy-6-(trifluoromethyl)nicotinic acid .

Reaction Scheme:

-

Activation: Acid

Weinreb Amide (using EDCI/HOBt, N,O-Dimethylhydroxylamine). -

Reduction: Weinreb Amide

Aldehyde (using LiAlH₄ or DIBAL-H at -78°C).

Figure 2: Recommended synthetic pathway ensuring high purity. Direct reduction of the acid is often uncontrolled; the Weinreb amide route prevents over-reduction to the alcohol.

Experimental Causality

-

Why Weinreb Amide? Direct reduction of the acid or ester often leads to the primary alcohol (over-reduction). The Weinreb amide forms a stable chelated intermediate with the aluminum hydride, which only collapses to the aldehyde after acidic workup.

-

Why -78°C? The CF₃ group is electron-withdrawing, making the carbonyl carbon highly reactive. Low temperature prevents nucleophilic attack on the pyridine ring itself (SNAr).

References

-

Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. Retrieved from (Analogous precursor data).

-

PubChem. (2025).[1] Compound Summary: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8).[9] National Library of Medicine. Retrieved from .

-

Kiss, L., et al. (2008).[10][11] "Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors." Organic Letters, 10(9), 1835-1837.[10] (Primary source for pyridine ring construction).

-

ChemicalBook. (2024).[10][11] 6-(Trifluoromethyl)nicotinaldehyde Properties and Synthesis. Retrieved from .

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-(Trifluoromethyl)nicotinaldehyde. Retrieved from .[2]

Sources

- 1. 2-Oxo-1,2-dihydropyridine-3-carbaldehyde | C6H5NO2 | CID 7062196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 5. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 6. 6-(2,2,2-Trifluoroethoxy)nicotinaldehyde | 159981-19-8 [sigmaaldrich.com]

- 7. 6-(trifluoromethyl)nicotinaldehyde;CAS No.:386704-12-7 [chemshuttle.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | CAS 191595-63-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. semanticscholar.org [semanticscholar.org]

Thermodynamic Stability & Handling of Trifluoromethylated Nicotinaldehydes

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Trifluoromethylated nicotinaldehydes represent a high-value but thermodynamically complex class of building blocks in drug discovery. The synergistic electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl (

Part 1: The Electronic Landscape

To understand the stability profile of trifluoromethyl nicotinaldehydes, one must analyze the superposition of electronic effects that destabilize the free aldehyde.

The "Super-Electrophile" Mechanism

Standard nicotinaldehyde (3-pyridinecarboxaldehyde) is already more reactive than benzaldehyde due to the inductive electron-withdrawal (

-

Strong Inductive Withdrawal (

): The -

Hammett Parameters: The para-Hammett constant (

) for

Positional Sensitivity

The thermodynamic stability varies by isomer based on the relative position of the

-

2-(

)-nicotinaldehyde: The -

6-(

)-nicotinaldehyde: The

Part 2: The Hydration Phenomenon (Thermodynamics)

The defining characteristic of these molecules is their equilibrium with water. While benzaldehyde exists >99% as the carbonyl in water, trifluoromethyl nicotinaldehydes shift significantly toward the gem-diol (hydrate).

The Equilibrium Constant ( )

The hydration reaction is governed by the equilibrium constant

For electron-deficient aldehydes,

-

Benzaldehyde:

(Negligible hydration). -

Trifluoroacetaldehyde:

(Exists almost exclusively as hydrate). - -Nicotinaldehydes: Fall in the intermediate-to-high range. In the presence of ambient moisture, they exist as a mixture or predominantly as the solid gem-diol.

Visualization of the Equilibrium Pathway

The following diagram illustrates the thermodynamic sink created by water and alcohols.

Figure 1: The hydration equilibrium.[2][3] The electron-deficient pyridine ring stabilizes the gem-diol, making isolation of the free aldehyde difficult without rigorous exclusion of moisture.

Part 3: Practical Protocols (Handling & Storage)

Due to the phenomena described above, standard handling protocols for aldehydes will lead to stoichiometry errors or reagent decomposition.

Protocol: Storage and Shelf-Life

Objective: Prevent conversion to gem-diol and aerobic oxidation to nicotinic acid.

| Parameter | Specification | Rationale |

| Atmosphere | Argon or Nitrogen (Schlenk line) | Excludes moisture ( |

| Temperature | 2°C to 8°C | Slows kinetics of hydration and oxidation. |

| Container | Amber glass, Parafilm/Teflon seal | Prevents photolytic degradation and moisture ingress. |

| State | Solid (often hydrate) or Oil | If received as a solid, it is likely the gem-diol. |

Protocol: Dehydration (Reverting the Gem-Diol)

If the reagent has solidified or "aged" (hydrated), use this protocol before sensitive stoichiometric reactions (e.g., organometallic additions).

-

Dissolution: Dissolve the crude material in Toluene or Benzene (if permitted).

-

Dean-Stark Trap: Reflux with a Dean-Stark apparatus to azeotropically remove water.

-

Alternative: Stir over activated 4Å Molecular Sieves for 4–6 hours in anhydrous DCM.

-

-

Verification: Check via

-NMR in-

Aldehyde Signal:

ppm (Sharp singlet). -

Hydrate Signal:

ppm (Broad/complex).

-

-

Usage: Use immediately. Do not concentrate to dryness unless under strict inert gas, as it will rapidly re-absorb moisture from air.

Protocol: Stoichiometry Correction

Critical Warning: If you weigh out 100 mg of "aldehyde" that is actually 80% gem-diol, your reaction will be under-stoichiometric in electrophile and contain excess water (which kills catalysts like

-

Step 1: Run a quantitative NMR (qNMR) using an internal standard (e.g., dimethyl sulfone).

-

Step 2: Integrate the CHO peak vs. the CH(OH)2 peak.

-

Step 3: Adjust reaction mass input based on the effective molecular weight of the mixture.

Part 4: Synthetic Utility & Workflow

Despite their instability, these aldehydes are potent electrophiles. Their high reactivity can be leveraged in heterocycle synthesis.

Condensation Reactions (Schiff Bases)

Because the carbonyl is activated, amine condensation is rapid. However, the water byproduct must be removed to drive the equilibrium, as the "reverse" reaction (hydrolysis) is also thermodynamically favorable.

Workflow Visualization: Synthesis of Fluorinated Heterocycles

The following workflow outlines the path from the unstable aldehyde to stable drug scaffolds (e.g., dihydropyridines or fused systems).

Figure 2: Synthetic workflow converting the unstable aldehyde precursor into stable heterocyclic scaffolds.

References

-

Apollo Scientific. (2023). Safety Data Sheet: 6-(Trifluoromethyl)nicotinaldehyde. Retrieved from

-

Gómez-García, C. J., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation. National Institutes of Health (PMC). Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. Retrieved from

-

Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry. Retrieved from

-

Zhao, X., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Journal of Organic Chemistry (ACS). Retrieved from

Sources

Technical Guide: Physicochemical Profiling of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

The following technical guide provides an in-depth analysis of the physicochemical properties of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde , focusing on its pKa values, tautomeric behavior, and experimental determination.

Executive Summary

Compound Identity: 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

CAS Registry Number: 1060810-23-4 (Generic analog reference); 34486-06-1 (Parent scaffold reference)

Molecular Formula: C

This compound represents a critical scaffold in medicinal chemistry, particularly as a precursor for fused heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) used in kinase inhibitors and GPCR modulators. Its physicochemical behavior is dominated by the interplay between the 2-hydroxy/2-oxo tautomerism and the electron-withdrawing effects of the 6-trifluoromethyl and 3-formyl groups.

Understanding the pKa of this molecule is essential for predicting its solubility, membrane permeability (LogD), and binding affinity during lead optimization.

Structural Analysis & Tautomerism

Before defining the pKa, one must define the proton being dissociated. 2-Hydroxypyridines exist in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (lactam) forms.

-

In Solution: The 2-pyridone tautomer is generally favored in polar solvents (water, methanol) and the solid state due to a high resonance stabilization energy and intermolecular hydrogen bonding.

-

Substituent Effects:

-

3-CHO (Formyl): A strong electron-withdrawing group (EWG) at the 3-position (ortho to the hydroxyl/oxo group). It destabilizes the N-protonated form but can form an intramolecular hydrogen bond in the enol form.

-

6-CF

(Trifluoromethyl): A potent inductive EWG at the 6-position (ortho to the nitrogen). This drastically reduces the basicity of the ring nitrogen and increases the acidity of the NH/OH proton.

-

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the ionization pathways.

Caption: Tautomeric equilibrium between the hydroxy- and oxo-forms. The 6-CF3 and 3-CHO groups strongly favor the release of a proton, leading to a resonance-stabilized anion.

pKa Values: Theoretical & Estimated

Direct experimental pKa values for this specific intermediate are rarely reported in open literature. However, using Hammett substituent constants and Fragment-Based QSAR (Quantitative Structure-Activity Relationship) analysis based on structurally identical anchors, we can derive a high-confidence estimation.

Reference Anchor Points

To estimate the pKa, we analyze the shift relative to the parent scaffold:

| Compound | Structure | Experimental pKa (Acidic) | Source |

| 2-Hydroxypyridine | Unsubstituted | 11.62 | J. Phys. Org. Chem. [1] |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | 6-CF | ~8.03 (Predicted) | ChemicalBook [2] |

| Salicylaldehyde | Benzene analog (2-OH, 3-CHO) | 8.37 | CRC Handbook [3] |

| 2-Hydroxynicotinaldehyde | 3-CHO only | ~8.5 - 9.0 (Est.) | Derived from [1] |

Calculated pKa for Target Compound

The target molecule contains both the 6-CF

-

Base Value: 11.62 (Parent)

-

Effect of 6-CF

: -

Effect of 3-CHO:

pKa -

Combined Estimate:

High-Confidence Range: 5.5 – 6.8

Insight: This compound is significantly more acidic than typical phenols or hydroxypyridines. At physiological pH (7.4), it will exist primarily in its deprotonated anionic form . This has profound implications for solubility (high aqueous solubility at pH 7.4) and membrane permeability (low passive diffusion at pH 7.4 unless masked).

Experimental Determination Protocols

For drug development files, estimated values are insufficient. The following protocols are the industry standard for validating the pKa of fluorinated heterocycles.

Method A: Potentiometric Titration (The "Gold Standard")

Best for compounds with solubility

-

Preparation: Dissolve 2-3 mg of the compound in a degassed co-solvent mixture (e.g., Methanol/Water 20:80) to ensure initial solubility.

-

Titrant: Use carbonate-free 0.1 M KOH.

-

Execution: Perform titration under inert gas (

or Argon) at -

Data Processing: Use the Bjerrum difference plot or Gran method to identify the inflection point. The presence of the CF

group ensures the pKa is distinct from water auto-ionization.

Method B: UV-Vis Spectrophotometry (The "Sensitive Method")

Best for low-solubility compounds or when sample quantity is limited (< 1 mg). This method relies on the spectral shift between the neutral and anionic species.

Workflow Diagram

Caption: UV-Vis Spectrophotometric workflow for pKa determination. The shift in

Key Spectral Features:

-

Neutral Form (Acidic pH): Likely absorbs at a lower wavelength (

nm). -

Anionic Form (Basic pH): Bathochromic shift (Red shift) due to increased conjugation in the anion (

nm). -

Calculation: Plot Absorbance at

vs. pH. The inflection point is the pKa.

Implications for Drug Design

Solubility & LogD

Given a pKa of ~6.2:

-

pH 1.2 (Stomach): Neutral form predominates. Low solubility, high permeability.

-

pH 7.4 (Blood/Cytosol): Anionic form predominates (>90%). High solubility, low passive permeability.

-

Optimization Strategy: If this moiety is part of a drug candidate, consider masking the 2-hydroxy group as a prodrug (e.g., methoxy or difluoromethoxy) or using the scaffold to chelate metals in the active site.

Synthetic Utility

The high acidity of the NH/OH proton makes this compound an excellent nucleophile under mild basic conditions. It can be readily alkylated at the oxygen (O-alkylation) or nitrogen (N-alkylation) depending on the solvent and counter-ion used (Hard-Soft Acid-Base theory).

-

Soft Electrophiles / Non-polar solvents: Favor N-alkylation.

-

Hard Electrophiles / Polar aprotic solvents (Ag salts): Favor O-alkylation.

References

-

Williams, R. (2022).[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Haynes, W. M. (Ed.). (2016).[2][3] CRC Handbook of Chemistry and Physics (97th ed.). CRC Press. (Section: Dissociation Constants of Organic Acids and Bases).

-

Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2). [Link]

-

PubChem. (2024). Compound Summary: 6-Hydroxynicotinaldehyde.[4] National Library of Medicine. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a reactive aldehyde function on a hydroxypyridine scaffold makes this molecule a crucial intermediate for accessing novel chemical entities with potential therapeutic applications. This document will delve into the established and potential synthetic routes, offering field-proven insights into experimental choices and methodologies.

Introduction: The Significance of a Trifluoromethylated Nicotinaldehyde

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a hydroxyl group and a formyl (aldehyde) function, the resulting 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde becomes a versatile precursor for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.

This guide will focus on the most practical and scientifically sound approaches to synthesize this key intermediate, providing detailed protocols and a critical analysis of the underlying chemical principles.

Part 1: Synthesis of the Key Precursor: 2-Hydroxy-6-(trifluoromethyl)pyridine

The most common and well-established route to 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde begins with the synthesis of its precursor, 2-Hydroxy-6-(trifluoromethyl)pyridine. This intermediate is typically prepared via the hydrolysis of a corresponding 2-halopyridine.

Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine

The conversion of 2-chloro-6-(trifluoromethyl)pyridine to 2-hydroxy-6-(trifluoromethyl)pyridine is a robust and scalable reaction. It proceeds via a nucleophilic aromatic substitution mechanism, where a hydroxide ion displaces the chloride. Due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen, the 2-position of the ring is activated towards nucleophilic attack.

dot

Caption: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine.

Experimental Protocol: Alkaline Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine

This protocol is adapted from established patent literature, which describes the reaction under elevated temperature and pressure.[2]

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-50% w/v)

-

Pressurized reaction vessel (e.g., Parr reactor)

-

Concentrated sulfuric acid (for workup)

-

Sodium chloride (for workup)

Procedure:

-

Charge a pressure-rated reactor with 2-chloro-6-(trifluoromethyl)pyridine.

-

Seal the reactor and heat to a temperature of at least 140°C.

-

Introduce the aqueous alkali metal hydroxide solution (at least 2 equivalents) into the heated reactor over a period of 1-2 hours. The reaction will proceed under autogenous pressure.

-

Maintain the reaction mixture at the elevated temperature for an additional 4-5 hours to ensure complete conversion.

-

After cooling the reactor, add sodium chloride to the reaction mixture.

-

Cool the solution to 5°C and carefully acidify to a pH of 5-6 with concentrated sulfuric acid.

-

The product, 2-hydroxy-6-(trifluoromethyl)pyridine, will precipitate out of the solution.

-

Filter the solid product, wash with cold water, and dry to afford the desired precursor.

Data Summary: Reaction Conditions for Hydrolysis

| Alkali Metal Hydroxide | Concentration | Temperature | Pressure | Reaction Time |

| Potassium Hydroxide | 10% | 150°C | Autogenous (~5 bar) | 1 hour addition, 5 hours hold |

| Sodium Hydroxide | ~10% | 150°C | Autogenous | 2.3 hours addition, 4 hours hold |

This data is compiled from patent examples.[3]

Part 2: Formylation of 2-Hydroxy-6-(trifluoromethyl)pyridine

The introduction of a formyl group onto the 2-hydroxy-6-(trifluoromethyl)pyridine ring is the pivotal step in the synthesis of the target molecule. This transformation requires careful consideration of regioselectivity, as the formyl group needs to be directed to the 3-position (ortho to the hydroxyl group). Several classic formylation reactions are applicable to phenolic and electron-rich heterocyclic systems.

The Duff Reaction: A Promising Approach for Ortho-Formylation

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (such as acetic acid or trifluoroacetic acid) to achieve ortho-formylation of phenols.[4][5] The reaction proceeds through the formation of an iminium ion intermediate which acts as the electrophile.[6] A key advantage of the Duff reaction is its demonstrated success in the formylation of 2-pyridone systems, which are the predominant tautomers of 2-hydroxypyridines.[7][8]

dot

Caption: Duff Reaction for the synthesis of the target molecule.

Plausible Experimental Protocol: Duff Formylation of 2-Hydroxy-6-(trifluoromethyl)pyridine

This protocol is based on a reported Duff formylation of a substituted 2-pyridone, a close structural analog.[7][8]

Materials:

-

2-Hydroxy-6-(trifluoromethyl)pyridine

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Aqueous hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-6-(trifluoromethyl)pyridine in trifluoroacetic acid.

-

Add hexamethylenetetramine to the solution and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and then acidify with dilute hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-6-(trifluoromethyl)nicotinaldehyde.

The Reimer-Tiemann Reaction: An Alternative Ortho-Formylation Method

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[9] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl2), which acts as the electrophile.[4] While generally effective for phenols, the yields can be moderate, and the reaction conditions are harsh.[10]

Causality Behind Experimental Choices: The strong basic conditions deprotonate the phenol to the more nucleophilic phenoxide, which then attacks the dichlorocarbene. The ortho-selectivity is often attributed to the interaction between the phenoxide oxygen and the electrophilic carbene.

The Vilsmeier-Haack Reaction: A Potential but Challenging Route

The Vilsmeier-Haack reaction employs a Vilsmeier reagent (typically formed from DMF and POCl3) to formylate electron-rich aromatic and heterocyclic compounds.[11][12][13][14][15] However, pyridine rings are generally electron-deficient and thus less reactive towards electrophilic substitution. The presence of the electron-withdrawing trifluoromethyl group further deactivates the ring, making the Vilsmeier-Haack formylation of 2-hydroxy-6-(trifluoromethyl)pyridine potentially challenging.[3] Success may require forcing conditions or activation of the pyridine ring (e.g., via N-oxide formation).

Part 3: Alternative Synthetic Strategy: Hydrolysis of a Chloro-Aldehyde Precursor

An alternative approach to 2-hydroxy-6-(trifluoromethyl)nicotinaldehyde involves the synthesis of a 2-chloro-6-(trifluoromethyl)nicotinaldehyde intermediate, followed by hydrolysis of the chloro group.

3.1 Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

3.2 Hydrolysis of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

The final step in this alternative route would be the hydrolysis of the 2-chloro group to a hydroxyl group. This transformation is analogous to the synthesis of the precursor 2-hydroxy-6-(trifluoromethyl)pyridine from its chloro-derivative. However, the presence of the aldehyde group may require milder reaction conditions to avoid side reactions.

Conclusion and Future Perspectives

The synthesis of 2-hydroxy-6-(trifluoromethyl)nicotinaldehyde is a multi-step process that hinges on the effective formylation of a pre-formed 2-hydroxy-6-(trifluoromethyl)pyridine precursor. Based on the available literature, the Duff reaction presents the most promising strategy for achieving the desired ortho-formylation, given its successful application to analogous 2-pyridone systems. The Reimer-Tiemann reaction offers a viable, albeit potentially lower-yielding, alternative.

For drug development professionals, the synthetic routes outlined in this guide provide a solid foundation for the production of this key intermediate. Further optimization of the formylation step, particularly the Duff reaction conditions for this specific substrate, will be crucial for developing a scalable and efficient synthesis. The exploration of alternative routes, such as the hydrolysis of a chloro-aldehyde precursor, may also warrant further investigation to identify the most cost-effective and robust manufacturing process.

References

- Duff, J. C. J. Chem. Soc.1941, 547-550.

- Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.

- European Patent EP0966441B1. Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Meth-Cohn, O.; Stanforth, S. P. Comp. Org. Syn.1991, 2, 777-794. (Vilsmeier-Haack Reaction Review)

- Jones, G.; Stanforth, S. P. Org. React.2000, 56, 355-659.

- Wynberg, H. Chem. Rev.1960, 60, 169-184. (The Reimer-Tiemann Reaction)

- U.S. Patent 5,990,323. Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Ferguson, L. N. Chem. Rev.1946, 38, 227-254. (The Duff Reaction)

- Miyawaki, A., et al. J. Org. Chem.2012, 77, 8231-8240.

- Agarwal, A. K., et al. Tetrahedron2008, 64, 10049-10057.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J. Pestic. Sci.2021 , 46(3), 295–309. [Link]

- European Patent EP0966441B1. Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chem.2025 , 7, 2996–3004. [Link]

-

Direct formylation of 2-pyridone core of 3-N-methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. Nat. Prod. Res.2019 , 33(13), 1897-1902. [Link]

-

The Reimer-Tiemann Reaction. Organic Reactions2005 , 1-36. [Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Org. Lett.2008 , 10(9), 1835-1837. [Link]

-

Direct formylation of 2-pyridone core of 3-N-methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. Taylor & Francis Online2018 . [Link]

-

Reimer–Tiemann reaction. Wikipedia. [Link]

-

A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem.2016 , 14, 10134-10141. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Institute. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Pyridone Derivatives Bearing an Electron-withdrawing Group on Nitrogen | CiNii Research [cir.nii.ac.jp]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. Direct formylation of 2-pyridone core of 3- N-methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier-Haack Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

Application Note: 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde as a Versatile Precursor for the Synthesis of Novel Fluorinated Heterocycles

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and target binding affinity.[1][2][3] The trifluoromethyl group (-CF3), in particular, is a prevalent feature in numerous FDA-approved drugs.[4] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthetic utility of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde. We explore its reactivity and present detailed protocols for its conversion into a diverse range of complex fluorinated heterocycles. The inherent functionality of this building block—a nucleophilic hydroxypyridine, an electrophilic aldehyde, and an electron-withdrawing trifluoromethyl group—renders it an exceptionally valuable starting material for constructing novel molecular architectures with significant potential in pharmaceutical and agrochemical research.[5][6]

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents. Its modification with fluorine atoms or fluoroalkyl groups, especially the trifluoromethyl group, has become a powerful strategy to optimize drug-like properties.[6] The -CF3 group can dramatically alter a molecule's electronic profile, pKa, and conformation, while also serving as a metabolically stable bioisostere for other groups like chlorine or methyl.[2][3] This often leads to improved pharmacokinetic profiles, enhanced cell membrane permeability, and stronger interactions with biological targets.[3]

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde emerges as a highly strategic starting material. Its trifluoromethyl-substituted hydroxypyridine core is a key feature in compounds with demonstrated biological activity, including potential HIV-1 reverse transcriptase inhibitors.[7] The presence of a reactive aldehyde group ortho to the hydroxyl moiety provides a synthetic handle for a variety of cyclization and condensation reactions, enabling the efficient assembly of fused heterocyclic systems.

Caption: Synthetic utility of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde.

Synthetic Pathways & Protocols

The unique arrangement of functional groups in 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde allows for several powerful synthetic transformations. We detail two primary strategies below: (A) direct condensation reactions leveraging the aldehyde group and (B) a two-step approach involving activation of the hydroxyl group for subsequent nucleophilic substitution and cyclization.

Strategy A: Synthesis of Fused Pyridines via Friedländer-Type Condensation

This approach utilizes a direct condensation of the aldehyde with an active methylene compound, followed by an intramolecular cyclization to construct a new fused six-membered ring. This is one of the most direct methods for building complexity from the starting aldehyde. The reaction with ethyl cyanoacetate, for instance, can lead to the formation of a highly functionalized pyrido[1,2-a]pyridin-1-one scaffold.

Caption: Workflow for Friedländer-type condensation reaction.

Protocol 1: Synthesis of Ethyl 4-hydroxy-1-oxo-7-(trifluoromethyl)-1,10-dihydropyrido[1,2-a]pyridine-2-carboxylate

This representative protocol is based on established methodologies for similar condensation reactions.[8]

-

Reagent Preparation:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde (1.0 eq, e.g., 1.0 g).

-

Add absolute ethanol (20 mL) to dissolve the aldehyde.

-

Add ethyl cyanoacetate (1.1 eq).

-

Add piperidine (0.2 eq) as a catalyst.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

A precipitate should form. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).

-

Dry the solid product under vacuum to yield the target fused heterocycle.

-

If further purification is needed, recrystallization from ethanol or column chromatography on silica gel can be employed.

-

| Parameter | Recommended Condition/Reagent | Optimization Insight |

| Active Methylene Cmpd. | Ethyl Cyanoacetate, Malononitrile, Acetylacetone | Choice of reagent determines the substitution on the newly formed ring. |

| Solvent | Ethanol, Acetic Acid, DMF | Acetic acid can serve as both solvent and catalyst for some substrates. |

| Base Catalyst | Piperidine, Ammonium Acetate, Pyrrolidine | The choice and amount of base are critical to avoid side reactions. |

| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive methylene compounds. |

Strategy B: Synthesis via a 2-Chloro Intermediate (SNAr and Cyclization)

The 2-hydroxypyridine moiety can be readily converted to a more versatile 2-chloropyridine. This is a classic strategy that transforms the hydroxyl group into an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[9] The resulting 2-chloro-6-(trifluoromethyl)nicotinaldehyde is a powerful intermediate that can react with a wide range of binucleophiles (e.g., aminoethanols, ethylenediamines) to form new heterocyclic rings.

Caption: Two-step synthesis via a versatile 2-chloro intermediate.

Protocol 2: Two-Step Synthesis of 5-(Trifluoromethyl)oxazolo[3,2-a]pyridin-9-ol

Part 1: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

-

Setup: In a fume hood, equip a 100 mL flask with a reflux condenser and a calcium chloride drying tube.

-

Reaction: Add 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) to the flask, followed by phosphorus oxychloride (POCl₃, 5.0 eq).

-

Execution: Heat the mixture gently to 110 °C and maintain for 3 hours. The solution should become homogeneous.

-

Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice in a separate beaker. Caution: This is an exothermic and gas-evolving quench.

-

Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro intermediate, which can often be used in the next step without further purification.

Part 2: SNAr and Cyclization with Ethanolamine

-

Reagent Preparation: Dissolve the crude 2-Chloro-6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF, 20 mL) in a 50 mL flask.

-

Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) as a base, followed by the slow addition of ethanolamine (1.2 eq).

-

Reaction: Heat the mixture to 90 °C and stir for 8-12 hours. The initial SNAr substitution is typically followed by an in-situ cyclization of the amine onto the aldehyde, forming an imine, which then tautomerizes to the final aromatic product.

-

Workup: After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazolo[3,2-a]pyridine.

| Parameter | Recommended Condition/Reagent | Optimization Insight |

| Chlorinating Agent | POCl₃, SOCl₂ with catalytic DMF | POCl₃ is often effective for hydroxypyridines. |

| Binucleophile | Ethanolamine, Ethylenediamine, 2-Aminophenol | The choice of nucleophile dictates the resulting fused heterocyclic ring system (oxazole, imidazole, benzoxazole, etc.). |

| Solvent (Step 2) | DMF, Acetonitrile, Dioxane | A polar aprotic solvent is typically required to facilitate the SNAr reaction. |

| Base (Step 2) | K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N) | An inorganic base is preferred to scavenge HCl produced during the reaction. |

Conclusion and Outlook

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde is a potent and versatile building block for the synthesis of diverse fluorinated heterocycles. The protocols detailed herein provide robust starting points for accessing novel fused pyridine systems through direct condensation or via a highly adaptable 2-chloro intermediate. The resulting scaffolds are of significant interest in drug discovery programs, particularly in the fields of oncology, virology, and anti-inflammatory research, where trifluoromethylpyridines have already demonstrated considerable therapeutic potential.[6][7] Further exploration of this precursor's reactivity will undoubtedly lead to the discovery of new molecular entities with valuable biological properties.

References

-

Postovoytenko, D. O., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

Webb, T. H., & Rovis, T. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH Public Access. [Link]

-

Sather, A. C., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

-

Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent Office. [Link]

-

Mlostoń, G., Shermolovich, Y. G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Wiley. [Link]

-

Singh, R. P., & Kumar, V. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Synthesis and reactivity of fluorinated heterocycles. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Friedel-Crafts reactions with N-heterocyclic alcohols. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Fluorinated Heterocyclic Compounds. (n.d.). Retrieved February 22, 2026, from [Link]

-

Jojoa-Ramirez, J. L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Distinto, S., et al. (2020). 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. MDPI. [Link]

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2025). ResearchGate. [Link]

-

Pillai, A. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Jojoa-Ramirez, J. L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024). MDPI. [Link]

-

Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Knoevenagel Condensation Protocols for 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

Abstract & Strategic Overview

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde (CAS: 1060810-06-3) is a critical fluorinated building block in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, antiviral agents, and agrochemicals. The presence of the trifluoromethyl (

However, this substrate presents unique challenges:

-

Tautomeric Equilibrium: It exists predominantly as 6-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde (pyridone form) in solution, influencing solubility and nucleophilic attack trajectories.

-

Cyclization Risk: Under basic Knoevenagel conditions, the adjacent 2-hydroxy/2-oxo group often participates in intramolecular cyclization with ester-containing nucleophiles to form pyrano[2,3-b]pyridines (azacoumarins).

This guide provides three distinct protocols tailored to control this reactivity:

-

Protocol A: Selective synthesis of

-unsaturated nitriles (non-cyclized). -

Protocol B: Tandem Knoevenagel-Cyclization for azacoumarin scaffolds.

-

Protocol C: Green/Catalyst-Free synthesis in aqueous media.

Mechanistic Insight & Chemical Logic

The reaction kinetics are governed by the inductive effect (-I) of the

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between simple condensation and cyclization, dictated by the choice of nucleophile (Z-groups) and base strength.

[1]

Caption: Mechanistic bifurcation in Knoevenagel condensation of 2-hydroxy-nicotinaldehydes. The

Experimental Protocols

Protocol A: Synthesis of 3-(2,2-Dicyanovinyl)-6-(trifluoromethyl)-2-pyridone

Target: Isolation of the acyclic vinyl derivative using Malononitrile. Application: Precursor for 1,8-naphthyridines or polymerization monomers.

Reagents:

-

Substrate: 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde (1.0 eq)

-

Nucleophile: Malononitrile (1.1 eq)

-

Catalyst: Piperidine (0.1 eq) or

-Alanine (0.2 eq) -

Solvent: Ethanol (Absolute)

Workflow:

-

Dissolution: In a round-bottom flask, dissolve 1.91 g (10 mmol) of the aldehyde in 20 mL of absolute ethanol. The solution may appear slightly milky due to the pyridone tautomer; mild heating (40°C) aids solubility.

-

Addition: Add 0.73 g (11 mmol) of malononitrile.

-

Catalysis: Add 100 µL of piperidine dropwise. A color change (yellow to orange) is immediate.

-

Reaction: Stir at Room Temperature for 2–4 hours. Note: Heating is avoided to prevent polymerization of the highly reactive dicyanovinyl group.

-

Monitoring: TLC (EtOAc/Hexane 1:1). The product spot will be highly UV active and lower Rf than the aldehyde.

-

Workup: Acidify slightly with 1M HCl (approx. 2 mL) to neutralize the base and precipitate the product fully.

-

Isolation: Filter the precipitate, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.

Protocol B: Tandem Synthesis of 7-(Trifluoromethyl)-2H-pyrano[2,3-b]pyridin-2-ones (Azacoumarins)

Target: Bicyclic scaffold formation. Application: Fluorescent probes, anticoagulant analogs.

Reagents:

-

Substrate: 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde (1.0 eq)

-

Nucleophile: Diethyl Malonate (1.2 eq) or Ethyl Cyanoacetate (1.2 eq)

-

Catalyst: Piperidine (0.5 eq) + Glacial Acetic Acid (0.5 eq)

-

Solvent: Toluene or Ethanol

Workflow:

-

Setup: Equip a 50 mL flask with a Dean-Stark trap (if using Toluene) or a reflux condenser (if using Ethanol).

-

Mixing: Combine 1.91 g (10 mmol) aldehyde and 1.92 g (12 mmol) diethyl malonate in 25 mL solvent.

-

Catalyst: Add piperidine (42 mg, 0.5 mmol) and acetic acid (30 mg, 0.5 mmol).

-

Reflux: Heat to reflux (110°C for Toluene, 78°C for Ethanol).

-

Duration: 4–6 hours. Monitor the disappearance of the intermediate alkene on TLC.

-

Workup: Cool to room temperature. The product often crystallizes directly from Toluene. If using Ethanol, concentrate the solvent to 50% volume and cool on ice.

-

Filtration: Collect the solid. Wash with cold ether to remove unreacted malonate.

Data Summary:

| Nucleophile | Product Type | Solvent | Temp | Yield |

| Malononitrile | 3-vinyl-2-pyridone | EtOH | 25°C | 90% |

| Diethyl Malonate | Azacoumarin (ester) | Toluene | 110°C | 78% |

| Ethyl Cyanoacetate | Azacoumarin (cyano) | EtOH | 78°C | 82% |

Protocol C: Green Chemistry (Catalyst-Free / Aqueous)

Target: Sustainable synthesis with minimal waste. Logic: The 6-CF3 group makes the aldehyde sufficiently electrophilic to react with strong nucleophiles (like malononitrile) in water without exogenous base, or with mild heating.

Workflow:

-

Suspension: Suspend 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in 5 mL of Water:Ethanol (3:1).

-

Activation: Heat to 60°C. The mixture will homogenize as the reaction proceeds.

-

Completion: Stir for 45–60 minutes.

-

Precipitation: Cool to 4°C. The product precipitates out.

-

Advantages: No organic base removal required; high atom economy.

Operational Workflow Diagram

Caption: Operational decision tree for selecting workup based on desired scaffold (Acyclic vs. Cyclic).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Solubility | Pyridone tautomer aggregation. | Use DMF/EtOH mixtures or heat to 50°C initially. |

| No Reaction | Wet solvent or inactive catalyst. | Use dry ethanol; ensure piperidine is fresh. |

| Multiple Spots on TLC | Partial cyclization or hydrolysis. | If targeting acyclic, keep temp <40°C. If targeting cyclic, push reflux longer. |

| Product Oiling Out | Impure starting material. | Seed with crystal or use ultrasonication during cooling. |

Safety Note: 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde causes skin and eye irritation. Malononitrile is toxic (releases cyanide on metabolism/combustion). All reactions must be performed in a fume hood.

References

-

Sigma-Aldrich. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde Product Analysis and Properties.

-

Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Recent Advances.

-

Kiss, L. et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.[4] Organic Letters, 10(9), 1835-1837.[4] (Demonstrates the reactivity of the 6-CF3-pyridine core).

-

BenchChem. Application Notes for Condensation Reactions with Hydroxypyridine Derivatives.

-

Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.

Sources

Application Note: Precision Functionalization of the C3 Aldehyde Group in Trifluoromethyl Pyridines

Executive Summary & Strategic Importance

The trifluoromethyl pyridine scaffold is a "privileged structure" in modern medicinal chemistry. The combination of the pyridine ring’s hydrogen-bonding capacity and the trifluoromethyl (

This guide focuses on the 3-formyl group (C3 aldehyde) within these scaffolds. This moiety is a critical "divergent point" for library synthesis. However, the presence of an electron-withdrawing

Key Technical Challenge: The electron-deficient nature of the ring increases the susceptibility of the aldehyde to hydration (gem-diol formation) and base-mediated degradation (Cannizzaro disproportionation), requiring modified protocols compared to standard benzaldehydes.

Chemical Environment & Reactivity Analysis

Before attempting synthesis, one must understand the electronic landscape. The

The "Hydrate Trap"

Unlike electron-rich benzaldehydes, 3-formyl-trifluoromethylpyridines often exist as stable hydrates or hemiacetals in the presence of moisture or alcohols.

-

Observation:

H NMR may show a diminished aldehyde proton signal (~10 ppm) and a broad singlet (~6 ppm) corresponding to the gem-diol. -

Impact: Stoichiometric miscalculations.

-

Correction: All starting materials should be azeotropically dried with toluene prior to use if precise stoichiometry is required (e.g., in enantioselective reactions).

Functionalization Pathways

We will cover three high-value transformations:

-

Reductive Amination: Accessing amine-linked libraries.

-

HWE Olefination: Creating unsaturated linkers with

-selectivity. -

Pinnick Oxidation: Accessing the carboxylic acid scaffold.[1][2][3]

Visualization: Reaction Logic Flow

The following diagram illustrates the decision matrix for functionalizing this specific scaffold, highlighting the divergent pathways based on reagent choice.

Figure 1: Divergent functionalization pathways for 3-formyl-trifluoromethylpyridines. Note the reversible hydration equilibrium which must be managed.

Detailed Protocols

Protocol A: Reductive Amination (The "Workhorse" Reaction)

Objective: Synthesis of secondary/tertiary amines.

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with 3-formyl-trifluoromethylpyridine (1.0 equiv).

-

Critical Step: If the material appears "wet" or gummy, dissolve in DCM, dry over

, filter, and concentrate to remove the hydrate.

-

-

Imine Formation: Dissolve in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add the amine (1.1 equiv).

-

Catalysis: Add Glacial Acetic Acid (1.0 - 2.0 equiv).

-

Why? Although the aldehyde is reactive, the pyridine nitrogen can buffer the solution. Acid is required to activate the carbonyl and facilitate iminium ion formation.

-

-

Reduction: Stir for 30 minutes at Room Temperature (RT) to ensure equilibrium, then add STAB (1.4 equiv) in one portion.

-

Monitoring: Monitor by LCMS. The reaction is typically complete within 2–4 hours.

-

Quench: Quench with saturated aqueous

.-

Note: Gas evolution (

) will occur.

-

-

Workup: Extract with DCM (x3). Wash combined organics with brine.[4] Dry over

.[4]

Troubleshooting Table:

| Observation | Root Cause | Solution |

| Low Conversion | Pyridine N inhibiting acid catalyst | Increase AcOH to 3.0 equiv or use Ti(OiPr)4 pre-complexation. |

| Aldehyde Reduction (Alcohol formation) | Reducing agent added too early | Ensure imine formation time (30-60 min) before adding STAB. |

| Dialkylation (with 1° amines) | Highly reactive imine | Use a stepwise method: Form imine in MeOH, isolate/evaporate, then reduce with NaBH4. |

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Installation of unsaturated linkers with high

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried flask under

, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C. -

Phosphonate Addition: Dropwise add the triethyl phosphonoacetate (or derivative) (1.2 equiv). Stir at 0°C for 20 min until clear (evolution of

). -

Aldehyde Addition: Add the 3-formyl-trifluoromethylpyridine (1.0 equiv) as a solution in THF dropwise.

-

Thermodynamic Control: The electron-deficient aldehyde reacts rapidly. Keep the temperature at 0°C to maximize selectivity.

-

-

Reaction: Allow to warm to RT. Stir for 1–2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.

Protocol C: Pinnick Oxidation

Objective: Oxidation to the carboxylic acid without "over-oxidation" or ring degradation.

Reagent Choice:

Step-by-Step Methodology:

-

Solvent System: Dissolve aldehyde (1.0 equiv) in

-BuOH/Water (3:1 ratio).-

Role of t-BuOH: Solubilizes the organic substrate and scavenges radical intermediates.

-

-

Scavenger: Add 2-methyl-2-butene (5.0 equiv).

-

Critical: This scavenges the hypochlorite (

) byproduct. Without this,

-

-

Buffer: Add

(monobasic sodium phosphate) (1.5 equiv). -

Oxidant: Add

(1.5 equiv) portion-wise at 0°C. -

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The product is often pure enough for the next step without chromatography.

Mechanistic Visualization: Reductive Amination

This diagram details the specific pathway for the reductive amination, highlighting the critical iminium intermediate.

Figure 2: Mechanistic pathway for Reductive Amination. The formation of the Iminium Ion is the rate-determining step for sterically hindered amines, while Hydride Transfer is rapid for this electron-deficient scaffold.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849-3862. [Link]

-

Boutureira, O., & Bernardes, G. J. (2015). "Advances in Chemical Ligation Reactions." Chemical Reviews. (Contextualizing imine formation in functionalized heterocycles). [Link]

-

Pinnick, H. W., et al. (1981).

-unsaturated aldehydes." Tetrahedron. 37(11), 2091-2096. (Foundational protocol for chlorite oxidation). [Link] -

Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews. 89(4), 863-927. (Definitive guide on HWE vs Wittig selectivity). [Link]

-

Lérida, L., et al. (2020). "Trifluoromethyl Pyridines: Synthesis and Functionalization." European Journal of Organic Chemistry. (Review of specific scaffold reactivity). [Link]

Sources

Application Note: Reaction Conditions & Protocols for 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde Derivatives

Executive Summary & Chemical Profile[1]

2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde (CAS: 36404-89-4) is a versatile fluorinated building block used primarily in the synthesis of bioactive heterocycles, specifically 1,8-naphthyridines and pyrido[2,3-d]pyrimidines . The incorporation of the trifluoromethyl (-CF₃) group at the C6 position imparts significant metabolic stability and increased lipophilicity to downstream derivatives, making this scaffold highly valuable in medicinal chemistry for antibacterial, antiviral (HIV), and antitumor drug discovery.

Tautomeric Equilibrium & Reactivity

Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

-

Dominant Form: In solution and solid state, the 2-pyridone (lactam) form typically predominates due to the strong electron-withdrawing nature of the -CF₃ group and the stabilization energy of the amide-like resonance.

-

Nomenclature: Often listed in catalogs as 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde .

-

Electronic Effects: The C6-CF₃ group exerts a strong inductive effect (-I), significantly reducing the electron density of the pyridine ring. This makes the C3-aldehyde highly electrophilic (prone to rapid condensation) and increases the acidity of the N-H proton (facilitating N-alkylation).

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Acidity (pKa) | ~7.5 - 8.5 (NH), lower than non-fluorinated analogs |

Reaction Pathways & Logic Flow

The following diagram illustrates the primary synthetic divergences available for this scaffold.

Figure 1: Synthetic divergence showing the three primary reaction pathways: Cyclization (Red), Functionalization (Yellow), and Derivatization (Green).

Application Protocols

Protocol A: Green Synthesis of 1,8-Naphthyridines (Friedländer Condensation)

Context: This is the most critical application of this scaffold. The electron-deficient nature of the pyridine ring makes the aldehyde highly reactive toward enolizable ketones. While traditional methods use harsh acids or bases, the Choline Hydroxide (ChOH) catalyzed aqueous method is recommended for higher yields and cleaner profiles.

Mechanism:

-

Aldol Condensation: Base-catalyzed attack of the ketone enolate on the nicotinaldehyde carbonyl.

-

Cyclodehydration: Intramolecular attack of the pyridine nitrogen (or amine equivalent) on the ketone carbonyl, followed by dehydration.

Step-by-Step Methodology:

-

Reagents:

-

Substrate: 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde (1.0 equiv, 0.5 mmol)

-

Reactant: Enolizable ketone (e.g., acetophenone, cyclohexanone) (1.0 - 1.2 equiv)

-

Catalyst: Choline Hydroxide (ChOH) (1 mol% - 5 mol%)

-

Solvent: Deionized Water (2.0 mL per mmol substrate)

-

-

Procedure:

-

Setup: In a round-bottom flask, suspend the nicotinaldehyde and the ketone in water.

-

Initiation: Add the ChOH catalyst. The mixture may not be homogeneous initially.

-

Reaction: Stir vigorously at 50°C for 4–10 hours. Monitor by TLC (Eluent: 5-10% MeOH in DCM).

-

Observation: The product often precipitates out of the aqueous medium as the reaction progresses.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the solid precipitate.

-

Wash: Wash the cake with water (2 x 5 mL) to remove the catalyst and unreacted aldehyde.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

-

-

Expected Yield: 85–96%.

Expert Insight: If the ketone is sterically hindered, switch solvent to Ethanol and use L-Proline (10 mol%) as the catalyst under reflux conditions. The proline forms an iminium intermediate that accelerates the initial condensation step.

Protocol B: N-Alkylation for Pyridone Functionalization

Context: To lock the tautomer or introduce solubilizing groups without affecting the aldehyde, N-alkylation is performed. The -CF₃ group lowers the pKa of the NH, allowing the use of milder bases than typical pyridones.

Step-by-Step Methodology:

-

Reagents:

-

Substrate: 1.0 equiv

-

Alkyl Halide (R-X): 1.1 equiv (e.g., Methyl iodide, Benzyl bromide)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (anhydrous) or Acetonitrile

-

-

Procedure:

-

Dissolve the substrate in DMF (concentration ~0.2 M) under an inert atmosphere (N₂).

-

Add K₂CO₃ and stir for 15 minutes at room temperature to deprotonate the amide nitrogen.

-

Add the alkyl halide dropwise.

-

Stir at 60°C for 2–4 hours.

-

-

Critical Control Point (Regioselectivity):

-

N-alkylation is generally favored (thermodynamic product). However, O-alkylation can occur with "hard" electrophiles or silver salts. To ensure N-selectivity, use Cesium Carbonate (Cs₂CO₃) in DMF, as the "soft" cesium cation stabilizes the nitrogen nucleophile.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Aldehyde oxidation | The aldehyde is prone to air oxidation to the carboxylic acid. Action: Use fresh substrate or store under Argon. |

| Formation of "Sticky" Solids | Incomplete dehydration | In the Friedländer reaction, the intermediate aldol adduct may not dehydrate. Action: Increase temperature to reflux or add a trace of p-TsOH. |

| Regio-isomers in Alkylation | O- vs N- competition | Action: Switch solvent to a polar aprotic solvent (DMF) to favor N-alkylation. Avoid Ag₂CO₃ (favors O-alkylation). |

| Poor Solubility | High Fluorine Content | The -CF₃ group reduces water solubility. Action: Use DMSO/Water mixtures or fluorinated co-solvents (e.g., Trifluoroethanol) for reactions. |

References

-

Green Synthesis of 1,8-Naphthyridines

- Title: "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited"

- Source:ACS Omega / NIH

-

URL:[Link]

-

General Reactivity of Nicotinaldehydes

- Title: "Synthesis of 1,8-naphthyridines and rel

- Source:Organic Chemistry Portal

-

URL:[Link]

-

Compound Data & Safety

-

Microwave Assisted Synthesis

Sources

solubility issues with 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde in reaction media

This guide addresses the physicochemical challenges associated with 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde (also referred to by its tautomeric name 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde ).

The following technical framework is designed to troubleshoot solubility failures in reaction media, specifically focusing on the dichotomy between its lipophilic trifluoromethyl group and its polar, hydrogen-bonding pyridone core.

Senior Application Scientist Desk Subject: Solubility Optimization & Reaction Media Troubleshooting Status: Active Guide[1][2]

The Core Problem: Tautomeric Sabotage

Before troubleshooting, you must understand why your material is behaving inconsistently. You are likely treating this molecule as a standard substituted pyridine.[2] It is not.

The Mechanism of Insolubility

In the solid state and in polar solvents, this molecule does not exist primarily as the 2-hydroxypyridine (Lactim) .[2] It exists as the 2-pyridone (Lactam) .[1][2]

-

Dimerization: The pyridone form contains a donor (N-H) and an acceptor (C=O) perfectly positioned to form cyclic, hydrogen-bonded dimers.[2] This creates a high lattice energy barrier that solvents must overcome.[2]

-

The CF3 Effect: While the trifluoromethyl group adds lipophilicity (normally aiding solubility in organics), its strong electron-withdrawing nature increases the acidity of the N-H proton, strengthening the intermolecular hydrogen bond network.[2]

-

Result: The molecule "resists" non-polar solvents (DCM, Toluene) because they cannot break the dimer, and it "resists" water (at neutral pH) due to the lipophilic CF3 group.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift that dictates your solvent strategy.

Figure 1: The equilibrium shifts toward the insoluble dimer in most standard reaction concentrations.[2]

Solvent Compatibility Matrix

Do not rely on "like dissolves like." Use this matrix to select the correct carrier system.

| Solvent Class | Solubility Rating | Technical Notes |

| Polar Aprotic (DMSO, DMF, DMAc) | Excellent | Primary Choice. Breaks H-bonds effectively.[1][2] Use as a co-solvent (10-20% v/v) if the reaction cannot tolerate pure DMSO.[1][2] |

| Fluorinated Alcohols (TFE, HFIP) | Good | The "Silver Bullet." Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are exceptional at solvating peptide-like aggregates.[1][2] |

| Protic (MeOH, EtOH) | Moderate | Solubility decreases rapidly with concentration. Heating ( |

| Ethers (THF, Dioxane) | Poor to Moderate | Good for the Lactim form, but the Lactam precipitates. Requires heat.[2] |

| Chlorinated (DCM, Chloroform) | Poor | The dimer survives in DCM. The material often forms a suspension rather than a solution.[2] |

| Hydrocarbons (Hexanes, Toluene) | Insoluble | Do not use. |

Troubleshooting Guide: Reaction-Specific Scenarios

Scenario A: Reductive Amination Failure (Precipitation)

User Issue: "I mixed the aldehyde with an amine in Methanol (MeOH), and a white solid crashed out immediately. No reaction occurred."

Diagnosis: You likely formed the hemiaminal or the imine , which is less soluble than the starting aldehyde, or the aldehyde itself precipitated upon cooling. The pyridone ring is acting like an insoluble amide.[2]

Protocol Adjustment:

-

Switch Solvent System: Replace pure MeOH with a THF:MeOH (1:1) mixture. The THF helps solubilize the organic backbone, while MeOH aids imine formation.

-

Add a "Solubility Spike": Add 5-10% HFIP (Hexafluoroisopropanol) .

-

Why? HFIP is a strong H-bond donor that disrupts the pyridone dimers, forcing the molecule into solution without interfering with the borohydride reduction.[2]

-

-

Temperature: Perform the imine formation at 50°C for 1 hour before cooling to 0°C for the reduction step.

Scenario B: Suzuki Coupling (Low Yield/Catalyst Death)

User Issue: "The starting material won't dissolve in Toluene/Water. I see black palladium precipitation."

Diagnosis: The insolubility prevents the oxidative addition step.[2] The catalyst decomposes before it can access the substrate in the solid phase.[2]

Protocol Adjustment:

-

Base Selection: Use K3PO4 or Cs2CO3 instead of Na2CO3.[1]

-

Phase Transfer: You must use a solvent that dissolves the pyridone.[2]

-

Protecting Group Strategy (Advanced): If direct coupling fails, O-alkylate the oxygen first (e.g., using Ag2CO3/MeI to fix the Lactim form).[2] This converts the insoluble pyridone into a soluble methoxypyridine.[2]

Scenario C: Workup Emulsions

User Issue: "I can't get the product out of the aqueous layer, or it forms a rag layer."

Diagnosis: The pKa of the N-H (pyridone) is likely around 10-11, but the CF3 group might lower it.[2] At high pH (workup), it forms a salt (anion) which acts as a surfactant (fluorinated head, organic tail).

Protocol Adjustment:

-

pH Control: Adjust the aqueous layer to pH 4-5 (slightly acidic) to ensure the molecule is protonated (neutral) before extraction.[1][2]

-

Extraction Solvent: Do not use Ether. Use Ethyl Acetate or DCM with 5% MeOH .[1][2] The MeOH helps pull the polar pyridone into the organic phase.[2]

Validated Solubilization Workflow

Follow this logic gate when preparing stock solutions for reactions or analysis (HPLC/NMR).

Figure 2: Step-by-step decision tree for preparing stable solutions.

Frequently Asked Questions (FAQ)

Q: Can I use acetone to dissolve it for transfer? A: Only for very dilute solutions.[1][2] Acetone is a poor H-bond disruptor for pyridone dimers.[1][2] If you must use a volatile solvent, use THF or Ethyl Acetate with 5% Methanol .

Q: Why does the NMR spectrum look messy in CDCl3? A: In CDCl3, the molecule aggregates, leading to broad signals. It may also show slow exchange between tautomers.[2]

-

Fix: Run NMR in DMSO-d6 or MeOD . DMSO-d6 is preferred as it locks the molecule in the solvent-separated pyridone form, giving sharp peaks.[2]

Q: Is the aldehyde unstable? A: The electron-withdrawing CF3 group makes the aldehyde highly electrophilic (reactive).[2] In water/alcohols, it likely exists as the gem-diol (hydrate) or hemiacetal .[1][2] This is reversible but can complicate HPLC monitoring.[2] Ensure your HPLC mobile phase is acidic (0.1% Formic Acid) to push the equilibrium.[2]

References

-

Tautomerism of 2-Hydroxypyridines

-

Solubility of Fluorinated Heterocycles

-

Reductive Amination Troubleshooting

-

HFIP as a Solvent for Aggregated Species

Sources

optimizing condensation reactions of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

Technical Support Center: Optimizing Condensations of 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde

Ticket ID: #CF3-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely experiencing low conversion or stalled reactivity with 2-Hydroxy-6-(trifluoromethyl)nicotinaldehyde (1) .

This substrate presents a "perfect storm" of stability issues that often confuse standard condensation protocols (e.g., Knoevenagel, Friedländer, or Aldol). The presence of the electron-withdrawing trifluoromethyl (CF₃) group at position 6, combined with the 2-hydroxy/2-pyridone tautomerism, fundamentally alters the aldehyde's electrophilicity compared to non-fluorinated analogs.